4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OTSSP167 involves several steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of OTSSP167 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
OTSSP167 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
OTSSP167 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of kinases in cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for targeting cancer cells due to its ability to inhibit multiple kinases involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
OTSSP167 exerts its effects by inhibiting multiple kinases, including AURKA, AURKB, and MELK. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OTSSP167 include other kinase inhibitors such as:
AURKA Inhibitors: Compounds that specifically target the AURKA kinase.
AURKB Inhibitors: Compounds that specifically target the AURKB kinase.
MELK Inhibitors: Compounds that specifically target the MELK kinase.
Uniqueness
OTSSP167 is unique due to its broad-spectrum kinase inhibition, targeting multiple kinases simultaneously. This makes it a versatile tool in research and potential therapeutic applications, offering advantages over more selective inhibitors that target only a single kinase .
Properties
IUPAC Name |
4-[7-acetyl-8-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1H-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,30H,4-7,13H2,1-3H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUACDPTWDYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=C3C=C(C(=O)C(=C3)Cl)Cl)NC2=C1NC4CCC(CC4)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CN=C2C=CC(=C3C=C(C(=O)C(=C3)Cl)Cl)NC2=C1NC4CCC(CC4)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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